An In-Depth Technical Guide to the Physicochemical Properties of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, a tropane alkaloid derivative, and its dihydrochloride salt are compounds of interest in medicinal chemistry and drug development due to their rigid bicyclic structure which can serve as a scaffold for various therapeutic agents. The 8-azabicyclo[3.2.1]octane core is a key feature in a range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical properties of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine and its dihydrochloride salt, intended to support research and development activities.
Due to the limited availability of specific experimental data for the dihydrochloride salt in public literature, this guide also furnishes information on the corresponding free base and outlines general experimental protocols for the determination of key physicochemical parameters.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below has been compiled from various chemical databases and literature sources.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂ | - |
| Molecular Weight | 213.15 g/mol | - |
| Appearance | Solid (expected) | Safety Data Sheet |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Enhanced water solubility compared to the free base. Specific values not available. | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (Free Base)
Understanding the properties of the free base is essential, as it represents the neutral form of the molecule that may be present at physiological pH.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | PubChem[1] |
| Molecular Weight | 140.23 g/mol | PubChem[1] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (Computed) | 0.5 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride are not specifically described in the literature. Therefore, this section provides generalized, standard methodologies that are widely accepted for the characterization of organic salts.
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
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Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Sample Analysis: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
pKa Determination
The pKa value is the negative logarithm of the acid dissociation constant and is crucial for predicting the ionization state of a molecule at a given pH.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of the compound is dissolved in a known volume of water or a co-solvent system.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve, which correspond to the half-equivalence point(s).
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.
Methodology: Shake-Flask Method
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System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
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Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Synthesis and Workflow
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine typically proceeds via the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone).
Caption: Synthetic workflow for 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride.
Conclusion
This technical guide consolidates the available physicochemical data for 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride and its corresponding free base. While there is a notable scarcity of specific experimental data for the dihydrochloride salt, the provided information on the free base and the outlined standard experimental protocols offer a valuable resource for researchers. The presented synthetic workflow illustrates a common and effective route for the preparation of this and similar tropane derivatives. Further experimental characterization of the dihydrochloride salt is warranted to fully elucidate its properties for potential applications in drug discovery and development.
